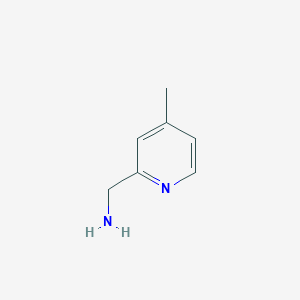

(4-Methylpyridin-2-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDFBCYBLHPIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569006 | |

| Record name | 1-(4-Methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129768-95-2 | |

| Record name | 1-(4-Methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylpyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methylpyridin-2-yl)methanamine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, particularly as an inhibitor of inducible nitric oxide synthase (iNOS). The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Chemical and Physical Properties

This compound, also known as 2-(aminomethyl)-4-methylpyridine, is a primary amine with the molecular formula C₇H₁₀N₂.[1] Its chemical structure features a pyridine ring substituted with a methyl group at the 4-position and an aminomethyl group at the 2-position. A summary of its key chemical and physical properties is provided in Table 1. While experimentally determined values for some properties are limited, predicted values from computational models offer valuable insights. For comparative purposes, data for the related compound 4-methylpyridin-2-amine is also included.

Table 1: Chemical and Physical Properties of this compound and a Related Compound.

| Property | This compound | 4-Methylpyridin-2-amine |

| IUPAC Name | This compound[1] | 4-methylpyridin-2-amine |

| Synonyms | 2-(Aminomethyl)-4-methylpyridine, 4-Methyl-2-pyridinemethanamine[1] | 2-Amino-4-picoline |

| CAS Number | 129768-95-2[1] | 695-34-1 |

| Molecular Formula | C₇H₁₀N₂[1] | C₆H₈N₂ |

| Molecular Weight | 122.17 g/mol [1] | 108.14 g/mol |

| Boiling Point | 217.4 ± 25.0 °C (Predicted) | 230 °C |

| Melting Point | Not available | 96-99 °C |

| Density | 1.027 ± 0.06 g/cm³ (Predicted) | Not available |

| pKa | 8.75 ± 0.39 (Predicted) | Not available |

| Solubility | Not experimentally determined. Predicted to be soluble in polar organic solvents. | Freely soluble in water, DMF, and lower alcohols; slightly soluble in aliphatic hydrocarbons and petroleum ether. |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the reduction of 2-cyano-4-methylpyridine.[2] This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice for the reduction of nitriles to primary amines.

Experimental Protocol: Reduction of 2-Cyano-4-methylpyridine

Materials:

-

2-Cyano-4-methylpyridine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry glassware (oven or flame-dried)

-

Nitrogen or argon atmosphere setup

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Water

-

15% aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).

-

Reagent Preparation: In the flask, suspend a calculated amount of lithium aluminum hydride (typically 1.5 to 2 molar equivalents relative to the nitrile) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C using an ice bath.

-

Addition of Nitrile: Dissolve 2-cyano-4-methylpyridine in anhydrous diethyl ether or THF in the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. If the reaction is sluggish, it can be gently heated to reflux for a few hours to ensure complete conversion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C with an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process and should be performed with extreme care. Following the water addition, add a 15% aqueous sodium hydroxide solution, followed by more water (a common procedure is the Fieser workup: for every 'x' g of LiAlH₄ used, add 'x' mL of water, then 'x' mL of 15% NaOH, and finally '3x' mL of water).

-

Workup: A granular precipitate of aluminum salts should form. Stir the mixture for some time until the precipitate becomes white and easy to filter. Filter the mixture through a pad of celite or filter paper and wash the precipitate thoroughly with diethyl ether or THF.

-

Isolation and Purification: Combine the filtrate and the washings. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by distillation under reduced pressure to yield the pure product.

Determination of Physical Properties: Standard Protocols

Melting Point Determination

The melting point of a solid compound is a crucial physical property for its identification and purity assessment.[3][4]

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Measurement: The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the range.[3] A narrow melting range (0.5-1 °C) is indicative of a pure compound.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7]

Protocol (Thiele Tube Method):

-

Setup: A small amount of the liquid is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube.[8]

-

Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The oil is heated gently and evenly.[8]

-

Observation: As the liquid heats up, air trapped in the capillary tube will expand and bubble out. When the liquid's boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.

-

Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are not extensively reported, the structurally related 2-amino-4-methylpyridine and its analogues have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS).[9][10] This suggests that this compound may also exhibit similar inhibitory activity.

iNOS Signaling Pathway and Point of Intervention

iNOS is an enzyme that produces large amounts of nitric oxide (NO), a key signaling molecule involved in inflammation and immune responses.[11] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, making iNOS a significant therapeutic target.[12] The diagram below illustrates a simplified iNOS signaling pathway and the potential point of intervention for inhibitors like this compound.

Caption: Simplified iNOS signaling pathway and potential inhibition.

Experimental and Drug Discovery Workflow

This compound can serve as a starting point or a building block in a drug discovery campaign. The general workflow for such a process is outlined below.

Caption: General drug discovery workflow.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a consolidated overview of its known and predicted properties, a viable synthetic route, and a strong rationale for exploring its biological activity, particularly as an iNOS inhibitor. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to initiate and advance studies involving this compound. Further experimental validation of its physical properties and a thorough biological evaluation are warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C7H10N2 | CID 15144432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. ursinus.edu [ursinus.edu]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. | Sigma-Aldrich [merckmillipore.com]

- 10. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to (4-Methylpyridin-2-yl)methanamine (CAS: 129768-95-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-2-yl)methanamine, with CAS number 129768-95-2, is a substituted pyridine derivative recognized for its utility as a versatile chemical building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a methyl-substituted pyridine ring and a primary aminomethyl group, provides two key points for chemical modification. This makes it a valuable scaffold for constructing more complex molecules and for creating libraries of compounds for high-throughput screening.[3] The pyridine moiety is a common pharmacophore in numerous therapeutic agents, suggesting the potential of this compound in the development of novel drugs.[3][4] This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its applications in research and development.

Physicochemical and Computed Properties

The properties of this compound are summarized below. These values are crucial for planning synthetic routes, purification procedures, and for computational modeling in drug design.

| Property | Value | Source |

| CAS Number | 129768-95-2 | [5] |

| Molecular Formula | C₇H₁₀N₂ | [1][5] |

| Molecular Weight | 122.17 g/mol | [1][5][6] |

| IUPAC Name | This compound | [5] |

| Predicted Boiling Point | 217.4 ± 25.0 °C | [6] |

| Predicted Density | 1.027 ± 0.06 g/cm³ | [6] |

| Synonyms | 2-(Aminomethyl)-4-methylpyridine, 4-Methyl-2-pyridinemethanamine, (4-methyl-2-pyridyl)methanamine | [2][5] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the reduction of the corresponding nitrile, 2-cyano-4-methylpyridine.[7] This transformation is a standard and reliable method in organic chemistry.

Representative Synthesis Workflow

The logical flow for the synthesis is a one-step reduction of the nitrile to the primary amine.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Reduction of 2-Cyano-4-methylpyridine

This protocol describes a representative procedure for the synthesis of this compound using lithium aluminum hydride (LiAlH₄) as the reducing agent.

Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained professionals with appropriate safety precautions in a fume hood.

Materials and Equipment:

-

2-Cyano-4-methylpyridine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Addition of Reactant: Dissolve 2-cyano-4-methylpyridine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is known as the Fieser workup.

-

Filtration: A granular precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite or filter paper. Wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Extraction and Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Discovery

This compound is primarily used as a versatile building block for synthesizing more complex molecules with potential biological activity.[1] Its structural features allow for diversification at two key points: the primary amine and the pyridine ring.

-

Scaffold for Medicinal Chemistry: The pyridine ring is a privileged scaffold in drug discovery.[4] This compound provides a ready-made methylpyridine core that can be incorporated into larger molecules.

-

Derivatization: The primary amine is a nucleophilic handle that can be readily modified through reactions like N-acylation or N-alkylation to introduce a wide variety of functional groups and build molecular complexity.[8]

-

Fragment-Based Drug Design: This molecule can serve as a starting fragment in fragment-based approaches to lead discovery.

-

Development of Bioactive Agents: While the compound itself is not extensively studied for its biological activity, structurally related 2-amino-4-methylpyridine derivatives have been identified as potent inhibitors of enzymes such as inducible nitric oxide synthase (iNOS) and MmpL3, a key target in Mycobacterium tuberculosis.[9][10][11] This highlights the potential of the this compound scaffold in developing new therapeutic agents.

Role as a Versatile Chemical Scaffold

The following diagram illustrates the logical relationship of this compound as a core scaffold from which diverse chemical libraries can be generated for drug discovery programs.

Caption: Role as a versatile scaffold for generating diverse derivatives.

Safety and Handling

This compound is associated with significant hazards and must be handled with appropriate precautions.

-

GHS Hazard Statements: According to GHS classifications, the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[5] It is also classified as causing severe skin burns and eye damage.[5]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield when handling this compound.

-

Handling: All work should be performed in a well-ventilated chemical fume hood. Avoid generating dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. (4-Methylpyridin-2-yl)methylamine - CAS:129768-95-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. N-(4-methylpyridin-2-yl)acetamide | Research Chemical [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C7H10N2 | CID 15144432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. (4-METHYLPYRIDIN-2-YL)METHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application research of 4-Methylpyridin-2-amine_Chemicalbook [chemicalbook.com]

- 11. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (4-Methylpyridin-2-yl)methanamine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (4-methylpyridin-2-yl)methanamine, a pyridine derivative of interest in medicinal chemistry and materials science. This document outlines key molecular data, a representative synthetic protocol, and standard characterization methodologies.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a ready reference for researchers.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₁₀N₂ | [1][2] |

| Molecular Weight | 122.17 g/mol | [1][2] |

| Monoisotopic Mass | 122.084398327 Da | [1] |

| CAS Number | 129768-95-2 | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=CC(=NC=C1)CN | [1] |

| InChI Key | QVDFBCYBLHPIOI-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

While multiple synthetic routes may exist, a common approach for the synthesis of this compound involves the reduction of a nitrile precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reduction of 2-cyano-4-methylpyridine.

Materials:

-

2-cyano-4-methylpyridine

-

Lithium aluminum hydride (LiAlH₄) or an alternative reducing agent (e.g., H₂/Raney Nickel)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, a solution of 2-cyano-4-methylpyridine in an anhydrous solvent (diethyl ether or THF) is prepared.

-

Reduction: The flask is cooled in an ice bath, and a reducing agent such as lithium aluminum hydride is added portion-wise with stirring.

-

Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Quenching: The reaction is carefully quenched by the sequential addition of water and a 1 M NaOH solution.

-

Extraction: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by distillation or column chromatography.

Characterization

The identity and purity of the synthesized compound are typically confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule, such as the amine (N-H stretching) and the aromatic pyridine ring.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a small molecule like this compound.

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

- 1. (4-METHYLPYRIDIN-2-YL)METHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (4-Methylpyridin-2-yl)methanamine: A Technical Guide

Introduction

(4-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural elucidation and characterization are crucial for its use in further research and development. This technical guide provides a summary of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the identification and characterization of this compound. Additionally, generalized experimental protocols for acquiring such data are detailed, and a logical workflow for spectroscopic analysis is presented.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following data has been generated using computational prediction tools. These values should be used as a reference and are subject to confirmation by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.35 | d | 1H | H6 (Pyridine) |

| ~7.05 | s | 1H | H3 (Pyridine) |

| ~6.95 | d | 1H | H5 (Pyridine) |

| ~3.80 | s | 2H | CH₂ (Methylene) |

| ~2.30 | s | 3H | CH₃ (Methyl) |

| ~1.70 (variable) | br s | 2H | NH₂ (Amine) |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~160.5 | C | C2 (Pyridine) |

| ~157.0 | C | C6 (Pyridine) |

| ~148.0 | C | C4 (Pyridine) |

| ~123.0 | CH | C5 (Pyridine) |

| ~121.5 | CH | C3 (Pyridine) |

| ~48.0 | CH₂ | CH₂ (Methylene) |

| ~21.0 | CH₃ | CH₃ (Methyl) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium | N-H stretch (amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1580 | Strong | C=N, C=C stretch (pyridine ring) |

| 1570 - 1550 | Strong | C=C stretch (pyridine ring) |

| 1450 - 1430 | Medium | CH₂ bend |

| 1380 - 1370 | Medium | CH₃ bend |

| 850 - 800 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

The computed mass spectral data is derived from the compound's molecular formula, C₇H₁₀N₂.[1]

Table 4: Computed Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Exact Mass | 122.0844 Da |

| Monoisotopic Mass | 122.0844 Da |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling. Typical parameters include a 30-degree pulse angle, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source such as Electrospray Ionization (ESI) or Electron Impact (EI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Infusion/Injection: Introduce the sample into the ion source. For ESI, the solution is infused at a low flow rate. For EI, the sample is often introduced via a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized in the source. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. EI is a hard ionization technique that generates the molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-depth Technical Guide to the Synthesis of (4-Methylpyridin-2-yl)methanamine from 2-Amino-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust two-step synthetic route for the preparation of (4-Methylpyridin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-amino-4-methylpyridine. The synthesis involves an initial Sandmeyer reaction to convert the amino functionality into a cyano group, followed by a reduction of the resulting nitrile to the desired primary amine.

This document outlines detailed experimental protocols for each step, presents key quantitative data in a clear tabular format, and includes workflow diagrams generated using Graphviz to visually represent the synthetic pathway.

Synthetic Strategy Overview

The conversion of 2-amino-4-methylpyridine to this compound is efficiently achieved through a two-step process:

-

Sandmeyer Cyanation: The primary amino group of 2-amino-4-methylpyridine is first diazotized, and the resulting diazonium salt is subsequently displaced by a cyanide group using a copper(I) cyanide catalyst. This reaction yields the intermediate, 2-cyano-4-methylpyridine.

-

Nitrile Reduction: The cyano group of 2-cyano-4-methylpyridine is then reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation with Raney® Nickel, to afford the final product, this compound.

Caption: Overall two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the starting material, intermediate, and the final product.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 96-99 | 230 | |

| 2-Cyano-4-methylpyridine | C₇H₆N₂ | 118.14[1] | 88 | Not available | |

| This compound | C₇H₁₀N₂ | 122.17 | Not available | 217.4 ± 25.0 (Predicted) |

Experimental Protocols

Step 1: Synthesis of 2-Cyano-4-methylpyridine via Sandmeyer Reaction

This procedure utilizes an organic nitrite in a non-aqueous medium, which can offer milder reaction conditions and improved yields for aminopyridine substrates compared to traditional aqueous Sandmeyer reactions.

Caption: Experimental workflow for the Sandmeyer cyanation.

Materials:

-

2-Amino-4-methylpyridine

-

Copper(I) cyanide (CuCN)

-

tert-Butyl nitrite

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous acetonitrile, add copper(I) cyanide (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Slowly add tert-butyl nitrite (1.5 eq) dropwise to the cooled mixture.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-cyano-4-methylpyridine.

Expected Yield: 60-80%

Characterization Data for 2-Cyano-4-methylpyridine:

-

¹H NMR (CDCl₃): δ 8.65 (d, J=5.1 Hz, 1H), 7.55 (s, 1H), 7.40 (d, J=5.1 Hz, 1H), 2.45 (s, 3H).

-

¹³C NMR (CDCl₃): δ 151.8, 149.5, 133.0, 128.8, 121.5, 117.2, 21.3.

Step 2: Synthesis of this compound by Nitrile Reduction

Two effective methods for the reduction of the nitrile to the primary amine are provided below. The choice of method may depend on the available equipment and safety considerations.

Caption: Experimental workflow for the LiAlH4 reduction.

Materials:

-

2-Cyano-4-methylpyridine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (15% aqueous)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.

-

Add a solution of 2-cyano-4-methylpyridine (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent tailing, e.g., dichloromethane/methanol/triethylamine).

Expected Yield: 70-90%

Caption: Experimental workflow for catalytic hydrogenation.

Materials:

-

2-Cyano-4-methylpyridine

-

Raney® Nickel (slurry in water or ethanol)

-

Methanol or Ethanol

-

Ammonia (optional, can be added to the solvent to suppress secondary amine formation)

-

Hydrogen gas (H₂)

-

Celite® or a similar filter aid

Procedure:

-

In a suitable hydrogenation vessel (e.g., a Parr shaker or a stirred autoclave), add a solution of 2-cyano-4-methylpyridine (1.0 eq) in methanol or ethanol. A small amount of ammonia can be added to the solvent if desired.

-

Carefully add a catalytic amount of Raney® Nickel (typically 5-10% by weight of the substrate).

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases.

-

Cool the reaction mixture to room temperature, carefully vent the hydrogen, and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the catalyst pad with the reaction solvent. Caution: Raney® Nickel is pyrophoric and should be kept wet with solvent at all times and disposed of properly.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography as described in Method A.

Expected Yield: 80-95%

Characterization Data for this compound:

-

¹H NMR (CDCl₃): δ 8.45 (d, J=4.9 Hz, 1H), 7.15 (s, 1H), 6.95 (d, J=4.9 Hz, 1H), 3.90 (s, 2H), 2.35 (s, 3H), 1.80 (br s, 2H, NH₂).

-

¹³C NMR (CDCl₃): δ 159.5, 148.8, 147.2, 123.5, 121.0, 48.5, 21.1.

-

IR (neat, cm⁻¹): 3350, 3280 (N-H stretch), 2920 (C-H stretch), 1595, 1560 (C=N, C=C stretch).

-

MS (EI): m/z 122 (M⁺), 107 (M⁺ - NH₂).

Safety Considerations

-

Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and at low temperatures. Cyanide salts are highly toxic; handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All reactions involving LiAlH₄ must be carried out under a dry, inert atmosphere. The quenching procedure should be performed slowly and with extreme care.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Raney® Nickel is pyrophoric, especially when dry, and should be handled with care.

This technical guide provides a detailed and practical framework for the synthesis of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and to consult relevant safety data sheets (SDS) for all chemicals used.

References

Commercial Availability and Technical Profile of (4-Methylpyridin-2-yl)methanamine: A Guide for Researchers

This technical guide provides an in-depth overview of (4-Methylpyridin-2-yl)methanamine, a versatile building block in drug discovery and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its commercial availability, physicochemical properties, and potential synthetic routes. Furthermore, this guide explores potential biological applications by examining the activity of structurally related compounds and visualizes a relevant signaling pathway.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to both research and development needs. The compound and its salts, such as the hydrochloride and hydrobromide forms, can be sourced globally. Below is a summary of suppliers and their respective offerings.

| Supplier | Product Name | CAS Number | Notes |

| Leap Chem Co., Ltd. | This compound | 129768-95-2 | Specialized in fine chemicals for research and bulk manufacturing.[1] |

| Pharmaffiliates | This compound Hydrochloride | 1257535-59-3 | Offers the hydrochloride salt of the compound.[2] |

| AK Scientific, Inc. | (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine | 1343215-67-7 | Provides a derivative; products are for research and development use only.[3] |

| Ambeed | This compound | 129768-95-2 | Provides comprehensive analytical data (NMR, HPLC, LC-MS).[4] |

| BLD Pharm | This compound | 129768-95-2 | Offers the compound and its hydrobromide salt, with available analytical data.[5][6] |

| CymitQuimica | This compound | 129768-95-2 | Supplies the compound with a minimum purity of 95%.[7] |

Physicochemical and Hazard Information

A summary of the key physicochemical properties and hazard information for this compound is presented below. This data is essential for safe handling, experimental design, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | PubChem[8] |

| Molecular Weight | 122.17 g/mol | PubChem[8] |

| CAS Number | 129768-95-2 | PubChem[8] |

| IUPAC Name | This compound | PubChem[8] |

| Purity | Min. 95% | CymitQuimica[7] |

| Hazard Statements | H302, H312, H314, H332 | PubChem[8] |

| Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, Harmful if inhaled | PubChem[8] |

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Reduction of 2-Cyano-4-methylpyridine

This protocol is a generalized procedure based on common laboratory practices for nitrile reduction.

Materials and Equipment:

-

2-Cyano-4-methylpyridine

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., H₂/Raney Nickel)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Rotary evaporator

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Cool the suspension in an ice bath.

-

Dissolve 2-cyano-4-methylpyridine in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Filter the resulting mixture to remove the aluminum salts.

-

Separate the organic layer from the aqueous layer.

-

Extract the aqueous layer several times with diethyl ether or another suitable organic solvent.

-

Combine all organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by distillation or chromatography if necessary.

Safety Precautions:

-

Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out in a dry, inert atmosphere by trained personnel.

-

Anhydrous solvents are required for this reaction.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

A workflow for this proposed synthesis is depicted in the following diagram.

Potential Biological Applications and Signaling Pathways

While specific biological activity for this compound is not extensively documented, its structural precursor, 2-amino-4-methylpyridine, is a known inhibitor of inducible nitric oxide synthase (iNOS)[10]. The iNOS enzyme is involved in the inflammatory response and its overproduction of nitric oxide is implicated in various pathological conditions. The pyridine moiety is a common pharmacophore in the design of various therapeutic agents[11][12].

Furthermore, a structurally related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2)[13]. LOXL2 is an enzyme involved in extracellular matrix remodeling and has been implicated in fibrosis and cancer progression.

Given the inhibitory activity of its precursor on iNOS, a potential area of investigation for this compound and its derivatives is in the modulation of the iNOS signaling pathway. The following diagram illustrates a simplified representation of the iNOS signaling pathway and the potential point of inhibition by compounds of this class.

References

- 1. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1343215-67-7 (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine AKSci 9225EM [aksci.com]

- 4. 129768-95-2 | this compound | Amines | Ambeed.com [ambeed.com]

- 5. This compound hydrobromide|BLD Pharm [bldpharm.com]

- 6. 129768-95-2|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | C7H10N2 | CID 15144432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (4-METHYLPYRIDIN-2-YL)METHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Amino-4-methylpyridine 99 695-34-1 [sigmaaldrich.com]

- 11. N-(4-methylpyridin-2-yl)acetamide | Research Chemical [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

(4-Methylpyridin-2-yl)methanamine: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known safety and hazard profile of (4-Methylpyridin-2-yl)methanamine (CAS No. 129768-95-2). It is intended to serve as a crucial resource for researchers, scientists, and professionals in the field of drug development who may handle or investigate this compound. This document synthesizes available toxicological data, outlines relevant experimental protocols, and presents key information in a structured format to ensure safe laboratory practices. Due to the limited availability of data specific to this compound, information from structurally similar compounds is included for a more comprehensive assessment of potential hazards. All data from surrogate compounds are clearly identified.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. A summary of its key chemical and physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | PubChem |

| Molecular Weight | 122.17 g/mol | PubChem |

| CAS Number | 129768-95-2 | PubChem |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No data available |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

Signal Word: Danger

Hazard Pictograms:

-

Corrosion

-

Exclamation Mark

Toxicological Data

Quantitative toxicological data for this compound is limited. The following tables summarize the available data for the compound and its structural analogs.

Table 3.1: Acute Toxicity Data

| Compound | Route | Species | Value | Units | Source |

| This compound | Oral | - | No data available | mg/kg | |

| Dermal | - | No data available | mg/kg | ||

| Inhalation | - | No data available | mg/L/4h | ||

| 2-Amino-4-methylpyridine | Oral | Rat | 200 | mg/kg (LD50) | Fisher Scientific |

| Dermal | Guinea pig | 500 | mg/kg (LD50) | Fisher Scientific | |

| 4-Methylpyridine | Oral | Rat | 440 | mg/kg (LD50) | Sigma-Aldrich[2] |

| 2-(Aminomethyl)pyridine | Intravenous | Mouse | 340 | mg/kg (LD50) | Sigma-Aldrich |

Table 3.2: Skin Corrosion/Irritation Data

| Compound | Test | Species | Result | Source |

| This compound | Acute Dermal Irritation/Corrosion (OECD 404) | Rabbit | Not classified as an irritant (Score: 0.00) | Regulations.gov[3] |

| 2-Amino-4-methylpyridine | Skin Irritation | Rabbit | Causes burns (OECD 404) | Sigma-Aldrich |

Note: A notable discrepancy exists between the GHS classification of this compound as causing severe skin burns and the results of a specific OECD 404 study which indicated no irritation.[1][3] This suggests that the GHS classification may be based on data from structurally similar compounds or predictive models.

Table 3.3: Genotoxicity Data

| Compound | Test | Result | Source |

| This compound | Ames Test | No data available | |

| 4-Methylpyridine | Gene mutation test | No data available | Sigma-Aldrich[2] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of safety data.

Acute Dermal Irritation/Corrosion (OECD 404)

A study on a substance referred to as TGK-0015-15, presumed to be this compound, was conducted following the OECD Test Guideline 404.[3]

-

Test System: Young adult New Zealand White rabbits.[3]

-

Test Substance Application: 0.5 mL of the test substance was applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive dressing.[4]

-

Observations: The application site was examined for erythema and edema at 1, 24, 48, and 72 hours after removal of the dressing.[3]

-

Scoring: Dermal reactions were scored according to the Draize scale.[3]

Bacterial Reverse Mutation Test (Ames Test)

While no specific Ames test data for this compound was found, the general protocol is as follows:

-

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A test substance is assessed for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.[2]

-

Methodology:

-

Bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

-

The treated bacteria are plated on a minimal agar medium.

-

Plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on control plates.

-

-

Interpretation: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Signaling Pathways and Metabolism

The specific signaling pathways affected by this compound have not been elucidated. However, the metabolism of pyridine and its derivatives often involves cytochrome P450 (CYP) enzymes in the liver.[5][6] This metabolic process can lead to either detoxification or bioactivation, forming reactive metabolites that can exert toxic effects.

A hypothetical metabolic pathway for this compound is presented below. This pathway is based on the known metabolism of other pyridine compounds.

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vivo acute dermal irritation/corrosion test according to OECD Guideline 404.

Caption: Workflow for OECD 404 Acute Dermal Irritation/Corrosion Test.

Safe Handling and Storage

Given the hazardous nature of this compound and its analogs, strict safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield should be used when there is a risk of splashing.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical that should be handled with significant caution due to its GHS classification as harmful if swallowed, inhaled, or in contact with skin, and as causing severe skin burns and eye damage.[1] However, it is important to note the conflicting evidence regarding its skin irritation potential, with an in vivo study showing no irritation.[3] The lack of comprehensive toxicological data for this specific compound necessitates a conservative approach to safety, relying on data from structurally related compounds. Further research is required to fully characterize the toxicological profile of this compound, including its potential for genotoxicity and its specific effects on biological pathways. Researchers and drug development professionals must adhere to strict safety protocols when working with this compound to mitigate potential risks.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. oecd.org [oecd.org]

- 5. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Methylpyridin-2-yl)methanamine: Synthesis, Characterization, and Patent Landscape

(4-Methylpyridin-2-yl)methanamine , a substituted pyridine derivative, serves as a versatile building block in the synthesis of a variety of compounds, particularly in the realm of drug discovery and development. Its structural motif is of significant interest to researchers and scientists, especially those focused on developing novel therapeutics for the central nervous system (CNS). This technical guide provides a comprehensive review of the available literature and patents concerning this compound, detailing its synthesis, characterization, and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 129768-95-2 | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

| Monoisotopic Mass | 122.084398327 Da | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of 2-cyano-4-methylpyridine. This transformation can be achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2-Cyano-4-methylpyridine

This protocol describes the synthesis of this compound via the catalytic hydrogenation of 2-cyano-4-methylpyridine.[2]

Materials and Equipment:

-

2-cyano-4-methylpyridine

-

Methanol

-

Ammonia (12% w/w in methanol)

-

Raney Nickel (Ni-Raney) catalyst

-

Hydrogenation apparatus

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2.0 g (0.0169 moles) of 2-cyano-4-methylpyridine in 400 mL of methanol containing 12% (w/w) of ammonia.[2]

-

Add 2.0 g of Raney Nickel catalyst to the solution.

-

Pressurize the vessel with hydrogen gas to 20 psi.

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

-

Upon completion of the reaction, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

The filtrate contains the desired product, this compound. Further purification may be achieved by distillation or chromatography if required.

Spectroscopic Characterization

Mass Spectrometry

The mass spectrum of N-(4-methylpyridin-2-yl)acetamide, an acetylated derivative of the target compound, shows a molecular ion peak (M⁺) at m/z 150.[3] Key fragmentation patterns include the loss of a methyl radical ([M - CH₃]⁺) at m/z 135 and the loss of a neutral ketene molecule ([M - CH₂=C=O]⁺) to give the 2-amino-4-methylpyridine radical cation at m/z 108. A prominent peak at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺).[3] For this compound itself, the molecular ion peak is expected at m/z 122.

Infrared (IR) Spectroscopy

The IR spectrum of N-(4-methylpyridin-2-yl)acetamide displays characteristic absorption bands for N-H, C-H, C=O, and C=C/C=N vibrations.[3] For this compound, one would expect to observe characteristic N-H stretching vibrations for the primary amine group, in addition to C-H and pyridine ring vibrations.

Biological Activity and Applications

This compound is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system, such as antidepressants and antipsychotics.[4]

While direct biological activity data for this compound is limited in the public domain, the structurally related 2-aminopyridine scaffold is known to exhibit inhibitory activity against nitric oxide synthase (NOS) enzymes.[5] Specifically, derivatives of 2-amino-4-methylpyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS).[5] Overproduction of nitric oxide by iNOS is implicated in various inflammatory and neurodegenerative diseases.

The general mechanism of iNOS inhibition by 2-aminopyridine derivatives involves competitive binding at the L-arginine binding site of the enzyme, thereby preventing the synthesis of nitric oxide.

References

- 1. This compound | C7H10N2 | CID 15144432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Cyano-4-methylpyridine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of (4-Methylpyridin-2-yl)methanamine Derivatives: A Technical Guide

Abstract

The (4-methylpyridin-2-yl)methanamine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. Its derivatives have demonstrated significant therapeutic potential across multiple disease areas, including inflammation, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological activities of these derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing associated cellular pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel pyridine-based therapeutic agents.

Introduction

Pyridine and its derivatives are among the most common heterocyclic structures found in FDA-approved drugs, highlighting their importance in pharmaceutical development.[1] The this compound core, characterized by a pyridine ring substituted with a methyl group at the 4-position and a methanamine group at the 2-position, offers a versatile platform for chemical modification.[2] This scaffold is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. The physicochemical properties of this core, such as its molecular weight of approximately 122.17 g/mol and a topological polar surface area of 38.9 Ų, provide a favorable starting point for designing drug-like molecules.[2] Derivatives based on this structure have been investigated for a wide range of pharmacological activities, including the inhibition of key enzymes and the modulation of cellular signaling pathways critical in disease progression.[1][3]

Biological Activities of this compound Derivatives

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key factor in the pathophysiology of inflammatory diseases. Consequently, selective iNOS inhibitors are sought after as potential therapeutic agents. A series of 2-amino-4-methylpyridine analogues, which are closely related to the this compound core, have been synthesized and identified as potent iNOS inhibitors.[4][5] The structure-activity relationship (SAR) studies have indicated that substitution at the 6-position of the pyridine ring is well-tolerated and can significantly influence inhibitory potency.[4]

Key compounds, including 6-(2-fluoropropyl)-4-methylpyridin-2-amine, have been developed not only as inhibitors but also as potential PET radiotracers for imaging iNOS expression in vivo.[4][5]

Table 1: iNOS Inhibitory Activity of 2-Amino-4-methylpyridine Analogues

| Compound | Structure | iNOS Inhibition IC50 (µM) |

|---|---|---|

| 9 | 6-(2-fluoropropyl)-4-methylpyridin-2-amine | Data not quantified in snippet |

| 18 | 6-(3-fluoropropyl)-4-methylpyridin-2-amine | Data not quantified in snippet |

| 20 | 6-(4-fluorobutyl)-4-methylpyridin-2-amine | Data not quantified in snippet |

Quantitative IC50 values were not available in the provided search results, but compounds 9, 18, and 20 were identified as the most promising inhibitors in the series.[4]

Inhibition of TGF-β Type 1 Receptor Kinase (ALK5)

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis.[6] Its dysregulation is implicated in cancer and fibrosis. Small molecule inhibitors of the TGF-β type I receptor kinase (ALK5) can block this pathway and have therapeutic potential.[6][7] Derivatives containing a methyl-pyridin-2-yl moiety have been developed as potent and selective ALK5 inhibitors.[8] For instance, 4-(5-fluoro-6-methyl-pyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-ylamine has been identified as a potent inhibitor of TGF-βR1.[8] While this compound has a 6-methyl substitution, its activity underscores the potential of the methyl-pyridine scaffold in targeting ALK5.

Table 2: ALK5 Inhibitory Activity of a Pyrazole Derivative

| Compound | Target | IC50 (nM) | Cell-based Activity |

|---|---|---|---|

| Diheteroaryl-substituted pyrazole | TGF-β Receptor I kinase | 51 | IC50 = 89 nM (NIH 3T3 growth) |

| Diheteroaryl-substituted pyrazole | p38α MAP kinase | 740 | IC50 = 47 nM (transcription) |

This table showcases a potent inhibitor with a pyridin-2-yl substituent, demonstrating the utility of this chemical motif in targeting TGF-β signaling.[7]

Anticancer Activity

The pyridine scaffold is a common feature in many effective anticancer agents.[1][3] Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. These compounds often exert their effects through mechanisms such as the inhibition of angiogenesis and the induction of apoptosis.[9][10]

Table 3: In Vitro Cytotoxicity (IC50 in µM) of Pyridine Derivatives Against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyrimidine Derivative 3a | A549 (Lung) | 5.988 | [9] |

| Benzo[a]phenazine Derivative 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27 | [10] |

| Pyridine Derivative 3d | MCF-7 (Breast) | 43.4 | [9] |

| Pyridine Derivative 4d | MCF-7 (Breast) | 39.0 | [9] |

| Pyridine Derivative 3d | MDA-MB-231 (Breast) | 35.9 | [9] |

| Pyridine Derivative 4d | MDA-MB-231 (Breast) | 35.1 | [9] |

| Pyridine-bridged Combretastatin-A4 Analogue 17 | Various | 0.044 | [1] |

The table presents a selection of data from various studies on pyridine derivatives, illustrating their potential as anticancer agents.[1][9][10]

Experimental Protocols

Synthesis Protocol: N-Acylation of 2-Amino-4-methylpyridine

A common synthetic route to create derivatives from the aminopyridine core is N-acylation. The following protocol describes the synthesis of N-(4-methylpyridin-2-yl)acetamide.[11][12]

-

Reaction Setup: Suspend 2-amino-4-methylpyridine (1.0 eq) in acetic anhydride (approx. 2.5 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and condenser.[11]

-

Heating: Warm the reaction mixture to 70°C and stir for 2 hours.[11]

-

Crystallization: Cool the mixture to room temperature. Slowly add diethyl ether to the cooled mixture to induce the precipitation of the product.[11]

-

Isolation: Collect the resulting white, needle-like crystals by vacuum filtration using a Buchner funnel.[11]

-

Purification: Wash the collected solid with cold diethyl ether and dry under vacuum to yield the final product.

In Vitro Biological Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[3]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a series of dilutions) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against compound concentration.[3]

In Vivo Model: LPS-Induced iNOS Activation in Mice

This model is used to evaluate the efficacy of iNOS inhibitors in a relevant inflammatory context.[4][5]

-

Animal Model: Use a suitable strain of mice (e.g., C57BL/6).

-

Induction of iNOS: Administer lipopolysaccharide (LPS) (e.g., 5 mg/kg, intraperitoneally) to induce a systemic inflammatory response and upregulate iNOS expression, particularly in tissues like the lungs.

-

Compound Administration: Administer the test compound (e.g., a radiolabeled version for PET imaging or a therapeutic candidate) intravenously at a specified time point relative to the LPS challenge.

-

Blocking Study (Optional): To confirm target engagement, a separate group of animals can be pre-treated with a known iNOS inhibitor (e.g., 1400W) before administering the test compound.[4]

-

Evaluation:

-

For PET Imaging: Perform dynamic or static PET scans to measure the uptake and distribution of the radiolabeled compound in various organs.[4]

-

For Therapeutic Efficacy: Collect tissues (e.g., lungs) at the end of the study for biodistribution analysis (if using a radiolabeled compound) or for biochemical assays like Western blot to confirm iNOS expression.[5]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes involved in the research and development of this compound derivatives.

Caption: General workflow for the synthesis and evaluation of novel derivatives.

Caption: Inhibition of the iNOS pathway by aminopyridine derivatives.

Caption: Mechanism of action for ALK5 kinase inhibitors.

Caption: A typical experimental workflow for in vivo anticancer studies.

Conclusion

Derivatives of this compound represent a highly versatile and promising class of compounds in drug discovery. Research has demonstrated their potent activity as inhibitors of key enzymes like iNOS and ALK5, and as cytotoxic agents against various cancer cell lines. The favorable physicochemical properties of the core scaffold, combined with the potential for extensive chemical modification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration and development of these compounds. Future work focusing on optimizing lead compounds through detailed structure-activity relationship studies and advanced in vivo testing will be crucial in translating the therapeutic potential of this chemical class into novel clinical candidates.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H10N2 | CID 15144432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF-b RI Kinase Inhibitor [sigmaaldrich.com]

- 8. 2-Aminoimidazoles inhibitors of TGF-beta receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine, a heterocyclic aromatic organic compound, serves as a foundational scaffold in a multitude of applications, from pharmaceuticals and agrochemicals to materials science.[1] Its unique electronic structure, characterized by an sp²-hybridized nitrogen atom within a six-membered aromatic ring, imparts distinct chemical properties. The lone pair of electrons on the nitrogen atom is not part of the aromatic system, rendering pyridine a weak base.[1] The true versatility of pyridine, however, lies in the strategic functionalization of its ring. The nature and position of substituents dramatically modulate its physicochemical properties, allowing for the fine-tuning of molecules for specific biological or material functions.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of substituted pyridines, detailed experimental protocols for their determination, and insights into their relevance in drug discovery and chemical synthesis.

Core Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For substituted pyridines, the most critical parameters include acidity/basicity (pKa), lipophilicity (logP/logD), and solubility.

Acidity/Basicity (pKa)

The pKa of a substituted pyridine reflects the acidity of its conjugate acid, the pyridinium cation.[4] This value is a crucial determinant of the compound's ionization state at a given pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets. The basicity of the pyridine nitrogen is highly sensitive to the electronic effects of substituents.

-

Electron-donating groups (EDGs) , such as alkyl and alkoxy groups, increase the electron density on the nitrogen atom, making it more basic and thus increasing the pKa.

-

Electron-withdrawing groups (EWGs) , such as nitro, cyano, and halo groups, decrease the electron density on the nitrogen, rendering it less basic and lowering the pKa.

| Substituent | Position | pKa |

| -H | - | 5.23[5][6] |

| 2-OH | 2 | 0.75[6][7] |

| 3-OH | 3 | 4.79[6][7] |

| 4-OH | 4 | 3.20[6][7] |

| 2-CH3 | 2 | 5.97 |

| 3-CH3 | 3 | 5.68 |

| 4-CH3 | 4 | 6.02 |

| 2-NH2 | 2 | 6.86 |

| 3-NH2 | 3 | 5.98 |

| 4-NH2 | 4 | 9.17 |

| 2-Cl | 2 | 0.72 |

| 3-Cl | 3 | 2.84 |

| 4-Cl | 4 | 3.83 |

| 2-CN | 2 | -0.26 |

| 3-CN | 3 | 1.45 |

| 4-CN | 4 | 1.90 |

| 2-NO2 | 2 | -2.5 |

| 3-NO2 | 3 | 0.81 |

| 4-NO2 | 4 | 1.61 |

Note: pKa values can vary slightly depending on the experimental conditions.

Lipophilicity (logP and logD)